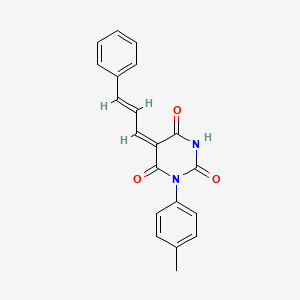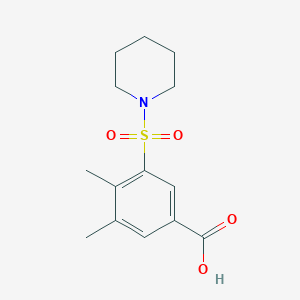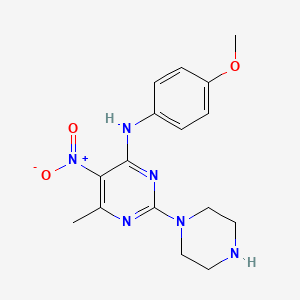![molecular formula C24H23NO5 B5038527 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of chalcones, which are organic compounds with a characteristic chemical structure containing both an aromatic ring and a carbonyl group. In
Mecanismo De Acción
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to modulate the immune system, enhancing the activity of immune cells that are involved in the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, its mechanism of action is complex and not completely elucidated, which makes it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are many future directions for 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one research. One area of interest is the development of 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one-based drugs for cancer therapy. 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the elucidation of the mechanism of action of 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Understanding how 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its anti-cancer effects could lead to the development of more targeted therapies. Finally, 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one could be used as a research tool to study the role of specific enzymes and signaling pathways in cancer cell growth and survival.
Métodos De Síntesis
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized through a multi-step process involving the condensation of 4-phenoxybenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with 4-nitroaniline. The final product is obtained after the reduction of the nitro group with tin (II) chloride.
Aplicaciones Científicas De Investigación
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is in the field of cancer research. Studies have shown that 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway.
Propiedades
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-27-22-15-17(16-23(28-2)24(22)29-3)21(26)13-14-25-18-9-11-20(12-10-18)30-19-7-5-4-6-8-19/h4-16,25H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUZHQMIJNFGP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)



![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)